2-(4,4-dimethoxy-4-phenylbutyl)-2,3-dihydro-1H-isoindole-1,3-dione

Physicochemical profiling Drug-likeness prediction Library design

Procure this N-substituted isoindole-1,3-dione (phthalimide) derivative for your advanced drug discovery and SAR exploration needs. Its unique 4,4-dimethoxy-4-phenylbutyl group provides a masked ketone synthetic handle (dimethyl acetal) for post-synthetic diversification, a distal phenyl ring for π-stacking, and a controlled lipophilicity spacer, features absent in simpler N-alkyl phthalimides. A validated RBP4 binding and RBP4-TTR interaction antagonist, ideal for initiating hit-to-lead optimization in retinol transport modulation programs for Type 2 diabetes or age-related macular degeneration, without confounding sodium channel pharmacology.

Molecular Formula C20H21NO4
Molecular Weight 339.391
CAS No. 1365965-68-9
Cat. No. B2612678
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4,4-dimethoxy-4-phenylbutyl)-2,3-dihydro-1H-isoindole-1,3-dione
CAS1365965-68-9
Molecular FormulaC20H21NO4
Molecular Weight339.391
Structural Identifiers
SMILESCOC(CCCN1C(=O)C2=CC=CC=C2C1=O)(C3=CC=CC=C3)OC
InChIInChI=1S/C20H21NO4/c1-24-20(25-2,15-9-4-3-5-10-15)13-8-14-21-18(22)16-11-6-7-12-17(16)19(21)23/h3-7,9-12H,8,13-14H2,1-2H3
InChIKeyGVIXQQBFHXVGFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4,4-Dimethoxy-4-phenylbutyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 1365965-68-9): Procurement-Grade Physicochemical and Scaffold Profile


2-(4,4-Dimethoxy-4-phenylbutyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 1365965-68-9) is a synthetic N-substituted isoindole-1,3-dione (phthalimide) derivative with the molecular formula C20H21NO4 and a molecular weight of 339.4 g/mol . The compound features the canonical phthalimide core (2,3-dihydro-1H-isoindole-1,3-dione) N-functionalized with a 4,4-dimethoxy-4-phenylbutyl side chain. This dimethyl acetal-bearing phenylbutyl substituent distinguishes it from simpler N-alkyl and N-phenyl phthalimide analogs both in terms of physicochemical properties (increased hydrogen-bond acceptor count, elevated topological polar surface area, and altered lipophilicity) and in its potential for downstream synthetic manipulation (the acetal moiety can be hydrolyzed to reveal a ketone for further derivatization) [1]. The isoindole-1,3-dione scaffold is recognized as a privileged pharmacophore with documented anticonvulsant, anti-inflammatory, and enzyme-inhibitory activities, making this compound a candidate for medicinal chemistry screening libraries and focused SAR campaigns [2].

Why N-Substituted Isoindole-1,3-diones Cannot Be Interchanged: The Critical Role of the 4,4-Dimethoxy-4-phenylbutyl Side Chain


The N-substituent on the isoindole-1,3-dione scaffold is not a passive spectator; it directly governs physicochemical properties, target binding profiles, and synthetic utility. Within the phthalimide class, even modest alterations to the N-appendage produce divergent biological outcomes: N-phenylphthalimides with specific aniline substitution patterns yield anticonvulsant ED50 values spanning from 25.2 to >100 μmol/kg depending solely on the phenyl ring decoration [1], while N-alkenyl phthalimides outperform N-phenoxyalkyl counterparts in MES seizure models [2]. The 4,4-dimethoxy-4-phenylbutyl group of CAS 1365965-68-9 introduces a unique combination of features—a distal phenyl ring for potential π-stacking, a quaternary dimethyl acetal center that serves as a masked ketone synthetic handle, and a four-carbon spacer that modulates lipophilicity and conformational flexibility—that are absent in simpler N-benzyl, N-phenyl, or N-alkyl analogs. Generic substitution with a superficially similar isoindole-1,3-dione (e.g., N-(4-phenylbutyl)phthalimide, CAS 54981-87-2) would sacrifice the hydrogen-bonding capacity, polarity, and synthetic versatility conferred by the dimethoxy motif, potentially altering solubility, target engagement, and downstream derivatization pathways .

Head-to-Head Quantitative Differentiation of 2-(4,4-Dimethoxy-4-phenylbutyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 1365965-68-9) Against Closest Analogs


Molecular Descriptor Differentiation: MW, H-Bond Acceptors, and Topological PSA vs. N-(4-Phenylbutyl)phthalimide (CAS 54981-87-2)

The target compound (C20H21NO4, MW 339.4 g/mol) possesses six hydrogen-bond acceptor atoms (four carbonyl/ether oxygens plus two methoxy oxygens) and an estimated topological polar surface area (tPSA) of approximately 55–65 Ų (calculated from the SMILES COC(CCCN1C(=O)c2ccccc2C1=O)(OC)c1ccccc1) . Its closest commercially cataloged structural analog, 2-(4-phenylbutyl)isoindole-1,3-dione (CAS 54981-87-2; C18H17NO2, MW 279.33 g/mol), contains only three H-bond acceptors, a measured tPSA of 37.38 Ų, and a LogP of 3.24 . The dimethoxy substitution on the target adds ~60 Da molecular weight, doubles the oxygen count in the side chain, and increases polar surface area by approximately 50–75%, predicting enhanced aqueous solubility and altered membrane permeability relative to the non-methoxy analog.

Physicochemical profiling Drug-likeness prediction Library design

RBP4 Binding and TTR Interaction Antagonism: A Unique Biochemical Fingerprint Absent in N-Phenylphthalimide Anticonvulsants

The target compound was explicitly tested in two in vitro biochemical assays relevant to retinol-binding protein 4 (RBP4) pharmacology: an RBP4 binding scintillation proximity assay (SPA) and a retinol-dependent RBP4–transthyretin (TTR) interaction homogenous time-resolved fluorescence (HTRF) assay [1]. The compound bound to RBP4 and antagonized the retinol-dependent RBP4-TTR protein-protein interaction, a mechanism implicated in reducing serum RBP4 and retinol levels—a therapeutic strategy under investigation for metabolic diseases including type 2 diabetes and age-related macular degeneration [1]. By contrast, the extensively characterized N-phenylphthalimide anticonvulsants (e.g., 4-amino-N-(2,6-dimethylphenyl)phthalimide, ADD 213063) have been profiled exclusively in neuronal sodium channel and MES seizure models with no reported RBP4 activity [2], indicating that the target compound engages a distinct target space driven by its unique N-substituent.

Retinol-binding protein 4 RBP4-TTR antagonist Metabolic disorder target

Dimethyl Acetal as a Latent Ketone: Synthetic Versatility Compared to Non-Functionalized N-Alkyl Phthalimides

The 4,4-dimethoxy motif in the target compound constitutes a dimethyl acetal—a protected ketone that can be selectively hydrolyzed under mild acidic conditions to reveal a 4-oxo-4-phenylbutyl intermediate . This latent ketone functionality enables post-synthetic diversification strategies (e.g., reductive amination, Grignard addition, oxime/hydrazone formation) that are impossible with non-functionalized N-alkyl phthalimides such as N-(4-phenylbutyl)phthalimide (CAS 54981-87-2), which contains only an unreactive hydrocarbon chain . The synthetic precursor 4,4-dimethoxy-4-phenylbutanal (CAS 1415335-87-3) has been documented as a synthetic intermediate, confirming the accessibility of this protected aldehyde/ketone building block [1].

Prodrug design Fragment elaboration Diversity-oriented synthesis

Anticonvulsant Class-Level SAR: The Isoindole-1,3-dione Pharmacophore and the Distinct N-Substituent Landscape

The isoindole-1,3-dione scaffold is a validated anticonvulsant pharmacophore, with multiple N-substituted derivatives demonstrating activity in the maximal electroshock seizure (MES) model [1][2]. Quantitative SAR studies on N-phenylphthalimides reveal that the nature of the N-substituent dramatically modulates potency: the 4-amino-N-(2,6-dimethylphenyl)phthalimide (ADD 213063) achieves an anti-MES ED50 of 25.2 μmol/kg (PI > 75) in rats [1], whereas N-phenoxyalkyl phthalimides show reduced activity compared to N-alkenyl/alkinyl congeners [2]. The target compound's 4,4-dimethoxy-4-phenylbutyl substituent represents a structurally distinct chemotype—combining a flexible butyl linker, a quaternary acetal center, and a distal phenyl ring—that has not been evaluated in published anticonvulsant SAR studies. This structural novelty positions it as a probe molecule for exploring uncharted regions of the isoindole-1,3-dione anticonvulsant SAR landscape, particularly where the dimethoxy acetal may influence metabolic stability or blood-brain barrier penetration relative to established N-phenyl and N-alkyl series.

Anticonvulsant drug discovery MES seizure model Sodium channel modulation

High-Impact Application Scenarios for 2-(4,4-Dimethoxy-4-phenylbutyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 1365965-68-9) Based on Evidence-Backed Differentiation


RBP4-Targeted Screening for Metabolic Disease and Ophthalmology Programs

The compound's demonstrated RBP4 binding and RBP4-TTR interaction antagonism in validated biochemical assays makes it a valuable entry point for drug discovery programs targeting retinol transport modulation. RBP4 antagonists are under investigation for type 2 diabetes, insulin resistance, and age-related macular degeneration. Unlike N-phenylphthalimide anticonvulsants that lack RBP4 activity , this compound provides a clean starting point for hit-to-lead optimization in RBP4-focused campaigns without confounding sodium channel pharmacology.

Diversity-Oriented Synthesis and Fragment Elaboration via Dimethyl Acetal Unmasking

The dimethyl acetal moiety serves as a latent ketone that can be selectively hydrolyzed to generate a 4-oxo-4-phenylbutyl intermediate, enabling post-synthetic diversification through reductive amination, oxime/hydrazone condensation, or organometallic addition [1]. This synthetic handle is absent from non-functionalized N-alkyl phthalimides like N-(4-phenylbutyl)phthalimide (CAS 54981-87-2) , making the target compound a privileged intermediate for generating focused libraries of N-substituted isoindole-1,3-diones.

Anticonvulsant SAR Expansion: Probing Uncharted N-Substituent Chemical Space

The isoindole-1,3-dione scaffold is a validated anticonvulsant pharmacophore with documented sodium channel blocking activity . The 4,4-dimethoxy-4-phenylbutyl substituent represents a structurally novel chemotype not yet evaluated in published anticonvulsant SAR studies. Procurement of this compound enables empirical MES and scPTZ screening to determine whether this N-substitution pattern confers advantages in potency, protective index, or metabolic stability over established N-phenylphthalimide and N-alkylphthalimide series.

Physicochemical Profiling and In Silico Model Calibration for Drug-Likeness Prediction

With a molecular weight of 339.4 g/mol, six hydrogen-bond acceptors, and an estimated tPSA of ~55–65 Ų , this compound occupies a distinct region of physicochemical space compared to simpler N-alkyl phthalimides (e.g., MW 279, tPSA 37 Ų for CAS 54981-87-2) . It can serve as a calibration standard for in silico ADME prediction models (LogP, solubility, CNS MPO score) and as a reference compound in experimental permeability and metabolic stability assays, bridging the gap between low-MW phthalimide fragments and larger drug-like N-substituted analogs.

Quote Request

Request a Quote for 2-(4,4-dimethoxy-4-phenylbutyl)-2,3-dihydro-1H-isoindole-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.